

# Preliminary Studies of Recainam Hydrochloride for Supraventricular Arrhythmias: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Recainam Hydrochloride*

Cat. No.: *B1220514*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies investigating the efficacy and safety of **Recainam hydrochloride** for the treatment of supraventricular arrhythmias (SVTs). Recainam is a Class Ic antiarrhythmic agent.<sup>[1]</sup> This document synthesizes available data on its mechanism of action, pharmacokinetics, and clinical effects in patients with SVT, presenting quantitative data in structured tables and detailing experimental methodologies.

## Mechanism of Action

**Recainam hydrochloride** is classified as a Class Ic antiarrhythmic agent.<sup>[1]</sup> Its primary mechanism of action involves the potent blockade of fast sodium channels in cardiac myocytes. This action reduces the maximum rate of depolarization of the action potential (Vmax), leading to a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.<sup>[2]</sup> Unlike some other antiarrhythmic agents, Class Ic drugs typically have minimal effect on the action potential duration.

The following diagram illustrates the signaling pathway affected by Recainam.

## Mechanism of Action of Recainam Hydrochloride

[Click to download full resolution via product page](#)Caption: Mechanism of Action of **Recainam Hydrochloride**.

# Clinical Studies in Supraventricular Tachycardia

A key preliminary study evaluated the electrophysiologic effects and antiarrhythmic efficacy of Recainam in patients with recurrent SVT.<sup>[1]</sup> The study involved both intravenous and oral administration of the drug.

## Experimental Protocol: Electrophysiological Study

The following workflow outlines the methodology used in the clinical investigation of Recainam for SVT.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Recainam SVT Study.

Methodology Details:

- Patient Population: The study included 10 patients with recurrent supraventricular tachycardia, of whom 5 had atrioventricular (AV) node reentrant tachycardia and 5 had AV-reciprocating tachycardia.[1]
- Intervention:
  - Intravenous: A loading dose of 0.8 mg/kg of Recainam was administered, followed by an infusion of 1 mg/kg/h.[1]
  - Oral: Four patients received oral Recainam at a dosage of 1,200 mg/day.[1]
- Electrophysiological Studies: Programmed electrical stimulation was performed before and after drug administration to assess changes in cardiac electrophysiology.[1]

## Efficacy and Electrophysiological Effects

The study yielded modest antiarrhythmic efficacy with some notable electrophysiological changes.[1]

| Parameter                                     | Baseline                  | Post-Intravenous Recainam     | p-value |
|-----------------------------------------------|---------------------------|-------------------------------|---------|
| SVT Induction                                 | Inducible in all patients | Prevented in 3 of 10 patients | N/A     |
| SVT Cycle Length                              | $357 \pm 44$ ms           | $374 \pm 42$ ms               | 0.07    |
| Ventricular Effective Refractory Period (ERP) | $231 \pm 14$ ms           | $219 \pm 9$ ms                | < 0.05  |

Table 1: Efficacy and Electrophysiological Effects of Intravenous Recainam in SVT Patients.[1]

The antegrade effective refractory period of the accessory pathway was markedly prolonged in patients with bidirectional accessory pathways.[1] However, there were no significant changes

in electrocardiographic and intracardiac intervals after either intravenous or oral Recainam.[\[1\]](#) The effect on retrograde accessory pathway and AV node effective refractory periods was unremarkable.[\[1\]](#)

## Safety and Tolerability

The preliminary studies suggest that Recainam has a potential for arrhythmogenic effects.[\[1\]](#) In the study on SVT, an increase in the frequency of spontaneous SVT occurred in two patients on oral Recainam.[\[1\]](#)

## Pharmacokinetics

While most pharmacokinetic data for Recainam comes from studies in patients with ventricular arrhythmias, the parameters are still relevant for understanding its disposition.

| Pharmacokinetic Parameter                                      | Value                              |
|----------------------------------------------------------------|------------------------------------|
| Plasma Half-life                                               | 9.4 ± 4.1 hours                    |
| Renal Elimination                                              | Accounts for 62% of oral clearance |
| Mean Effective Dosage (for ventricular arrhythmias)            | 427 mg every 8 hours               |
| Mean Trough Plasma Concentration (for ventricular arrhythmias) | 1.83 µg/mL                         |

Table 2: Pharmacokinetic Parameters of Oral Recainam.[\[3\]](#)

| Intravenous Pharmacokinetic Parameter                      | Value                 |
|------------------------------------------------------------|-----------------------|
| Post-load Plasma Concentration                             | 5.19 ± 0.51 µg/mL     |
| 24-hour Plasma Concentration                               | 3.41 ± 0.71 µg/mL     |
| Terminal Half-life (t <sub>1/2</sub> λ <sub>2</sub> )      | 4.84 ± 0.46 hours     |
| Total Body Clearance (CL <sub>T</sub> )                    | 0.268 ± 0.057 L/hr/kg |
| Renal Clearance (CLR)                                      | 0.143 ± 0.052 L/kg/hr |
| Volume of Distribution at Steady State (V <sub>dss</sub> ) | 1.3 ± 0.19 L/kg       |

Table 3: Pharmacokinetic Parameters of Intravenous Recainam.[\[4\]](#)

## Discussion and Future Directions

The preliminary data on **Recainam hydrochloride** for the treatment of supraventricular arrhythmias indicate modest efficacy. The prevention of SVT induction in a subset of patients and the prolongation of the antegrade accessory pathway ERP are promising findings.[\[1\]](#) However, the lack of significant change in most intracardiac intervals and the potential for arrhythmogenic effects, particularly with oral administration, warrant further investigation.[\[1\]](#)

The pharmacokinetic profile suggests that Recainam has a relatively long half-life, allowing for dosing every 8 hours.[\[3\]](#) The significant contribution of renal elimination indicates that dose adjustments may be necessary for patients with renal impairment.[\[3\]](#)

Future research should focus on larger, well-controlled clinical trials to more definitively establish the efficacy and safety of Recainam for various types of SVT. Dose-ranging studies would be beneficial to optimize the therapeutic window and minimize the risk of proarrhythmia. Additionally, comparative studies with other Class Ic agents or standard-of-care treatments would help to position Recainam within the therapeutic landscape for supraventricular arrhythmias. The development of novel pharmacological approaches continues to target specific molecular mechanisms of SVT, and further understanding of Recainam's precise interactions could inform its potential role.[\[5\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Electrophysiologic effects and antiarrhythmic efficacy of recainam in patients with supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recainam dose titration and pharmacokinetics in patients with resistant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The disposition of recainam hydrochloride during and after intravenous loading and maintenance infusion in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental drugs for supraventricular tachycardia: an analysis of early phase clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Studies of Recainam Hydrochloride for Supraventricular Arrhythmias: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220514#preliminary-studies-of-recainam-hydrochloride-for-supraventricular-arrhythmias>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)